molecular formula C14H14N2O B14395137 N,3-Dimethyl-N-phenylpyridine-2-carboxamide CAS No. 88329-55-9

N,3-Dimethyl-N-phenylpyridine-2-carboxamide

Cat. No.: B14395137
CAS No.: 88329-55-9
M. Wt: 226.27 g/mol
InChI Key: FVXGVMNSWPXKEH-UHFFFAOYSA-N
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Description

N,3-Dimethyl-N-phenylpyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-N-phenylpyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with N-methyl-N-phenylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,3-Dimethyl-N-phenylpyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-Dimethyl-N-phenylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes through metal chelation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dimethyl-N-phenylpyridine-2-carboxamide is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and various industrial processes.

Properties

CAS No.

88329-55-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N,3-dimethyl-N-phenylpyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O/c1-11-7-6-10-15-13(11)14(17)16(2)12-8-4-3-5-9-12/h3-10H,1-2H3

InChI Key

FVXGVMNSWPXKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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